An In-depth Technical Guide to the Physical Properties of Bicyclo[3.1.0]hexane-6-carboxylic Acid
An In-depth Technical Guide to the Physical Properties of Bicyclo[3.1.0]hexane-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of bicyclo[3.1.0]hexane-6-carboxylic acid. The information is compiled from various sources and is intended to support research and development activities.
Core Physical Properties
Bicyclo[3.1.0]hexane-6-carboxylic acid is a saturated bicyclic compound with a carboxylic acid functional group. Its rigid, strained ring system imparts unique chemical and physical characteristics relevant to its application in medicinal chemistry and organic synthesis. The quantitative physical data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | --INVALID-LINK--[1], --INVALID-LINK--[2][3] |
| Molecular Weight | 126.15 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2][3] |
| CAS Number | 16650-37-6 | --INVALID-LINK--[1], --INVALID-LINK--[2][3] |
| Physical Form | Solid-Liquid Mixture | --INVALID-LINK--[1] |
| Melting Point | 60 °C | --INVALID-LINK--[1] |
| Boiling Point | 229.8 ± 8.0 °C at 760 mmHg | --INVALID-LINK--[1] |
| Flash Point | 103.7 °C | --INVALID-LINK--[1] |
Spectral and Physicochemical Data
Disclaimer: Specific experimental spectra for bicyclo[3.1.0]hexane-6-carboxylic acid were not available in the surveyed literature. The following information is based on data for closely related bicyclo[3.1.0]hexane derivatives and general principles of analytical chemistry.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of bicyclo[3.1.0]hexane-6-carboxylic acid is expected to show complex multiplets in the aliphatic region due to the constrained bicyclic system. The protons on the cyclopropane ring would likely appear at higher field (lower ppm) compared to the cyclopentane ring protons. The carboxylic acid proton would be observed as a broad singlet at a downfield chemical shift, typically above 10 ppm.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms, unless there is molecular symmetry. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. The carbons of the bicyclic scaffold would appear in the upfield aliphatic region.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of bicyclo[3.1.0]hexane-6-carboxylic acid is expected to exhibit characteristic absorption bands for the carboxylic acid functional group. A broad O-H stretching band would be anticipated in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group should appear around 1700-1725 cm⁻¹. C-H stretching vibrations for the aliphatic rings would be observed around 2850-3000 cm⁻¹.
2.3. Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) for bicyclo[3.1.0]hexane-6-carboxylic acid would be observed at an m/z corresponding to its molecular weight (126.15). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da).
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of bicyclo[3.1.0]hexane-6-carboxylic acid are not extensively reported. However, the following general methodologies are standard for the characterization of organic compounds.
3.1. Determination of Melting Point
The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
3.2. Determination of Boiling Point
The boiling point is typically determined by distillation at atmospheric pressure. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For higher boiling compounds, vacuum distillation may be employed to prevent decomposition.
3.3. Spectroscopic Analysis
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
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IR Spectroscopy: Infrared spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid, a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solids.
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Mass Spectrometry: Mass spectra are typically acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer like a quadrupole or time-of-flight (TOF) detector.
Experimental Workflow for Compound Characterization
The following diagram illustrates a general workflow for the physical and structural characterization of a synthesized chemical compound like bicyclo[3.1.0]hexane-6-carboxylic acid.
Caption: General Workflow for Compound Characterization.
